D6808

c-Met kinase Biochemical IC50 Kinase inhibition

D6808 is a uniquely selective macrocyclic c-Met inhibitor, retaining potency against five clinically relevant resistance mutations (F1200L, M1250T, H1094Y, F1200I, L1195V; IC50 1.0-39.0 nM). Its validated kinome selectivity (373 wild-type kinases, >138-fold over Axl) and available X-ray crystal structure (PDB: 8GVJ) make it an essential, non-fungible tool for resistance studies and drug discovery. Ideal for phosphoproteomics and in vivo gastric cancer xenograft models.

Molecular Formula C30H25F3N6O2
Molecular Weight 558.6 g/mol
Cat. No. B10831004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD6808
Molecular FormulaC30H25F3N6O2
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESC1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F
InChIInChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41)
InChIKeyPQNIGFMNUHDZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D6808 c-Met Macrocyclic Inhibitor Procurement Guide for MET-Driven Cancer Research


D6808 is a synthetic organic macrocyclic compound that functions as a highly selective and potent inhibitor of the MET proto-oncogene receptor tyrosine kinase (c-Met) [1]. It was developed using a molecular hybridization and macrocyclization strategy to specifically target gastric cancers and NSCLC driven by MET gene alterations [1]. The compound possesses the IUPAC name (14Z,52E)-63-(trifluoromethyl)-51,56-dihydro-11H-8-aza-2(3,6)-quinolina-5(1,3)-pyridazina-1(4,1)-pyrazola-6(1,4)-benzenacyclododecaphane-56,7-dione and is characterized by a molecular weight of 558.55 g/mol with a high XLogP of 6.44 [2].

Why D6808 Cannot Be Substituted by Other c-Met Inhibitors: A Procurement Perspective


Generic substitution among c-Met inhibitors is scientifically invalid due to profound differences in kinase selectivity profiles, potency against clinically relevant resistance mutations, and macrocyclic conformational constraints. D6808 exhibits a unique combination of attributes: a macrocyclic structure that confers extraordinary selectivity across a 373-wild-type kinase panel [1], potent inhibition of five resistance-relevant c-Met mutations that frequently limit the efficacy of approved inhibitors [1], and a distinctive binding mode revealed by X-ray crystallography [2]. These features are not shared by ATP-competitive small molecules such as capmatinib (IC50 0.13 nM), tepotinib (IC50 3–4 nM), savolitinib (IC50 5 nM), or crizotinib (IC50 8–11 nM), which have divergent selectivity landscapes and mutant coverage. The evidence below quantifies exactly why D6808 is a non-fungible research tool.

Quantitative Evidence: Where D6808 Outperforms Comparator c-Met Inhibitors


c-Met Kinase Inhibition: Potency Benchmarking Against Clinical-Stage Comparators

D6808 inhibits recombinant c-Met kinase with an IC50 of 2.9 nM [1]. This potency positions D6808 between the highly potent capmatinib (IC50 0.13 nM) [2] and the clinically approved tepotinib (IC50 3–4 nM) [3], savolitinib (IC50 5 nM) , and crizotinib (IC50 8–11 nM) [4]. While D6808 is not the most potent biochemical inhibitor, its macrocyclic scaffold confers selectivity advantages not captured by potency alone.

c-Met kinase Biochemical IC50 Kinase inhibition

Antiproliferative Potency in MET-Amplified Gastric Cancer Cells: D6808 vs. Comparator Inhibitors

In MET-amplified Hs746T gastric cancer cells, D6808 exhibits an antiproliferative IC50 of 0.7 nM [1]. This cellular potency is superior to that reported for savolitinib, which achieved an IC50 of 3.7 nM (free drug) for tumor reduction in the same cell line [2]. The ~5.3-fold enhancement in cellular potency relative to savolitinib may reflect favorable physicochemical properties, superior target engagement, or reduced off-target liabilities.

Hs746T Antiproliferative IC50 Gastric cancer

Activity Against Resistance-Relevant c-Met Mutations: D6808 Maintains Potency Where Others Fail

D6808 potently suppresses Ba/F3-Tpr-Met cells engineered to express clinically relevant resistance mutations [1]. The compound retains strong inhibition against F1200L (IC50 4.2 nM), M1250T (IC50 3.2 nM), H1094Y (IC50 1.0 nM), F1200I (IC50 39.0 nM), and L1195V (IC50 33.4 nM) [1]. In contrast, approved c-Met inhibitors capmatinib, tepotinib, and savolitinib are only approved for NSCLC harboring MET exon 14 skipping mutations and have not demonstrated comparable broad-spectrum activity against this panel of acquired resistance mutations [1].

Resistance mutations F1200L M1250T H1094Y F1200I L1195V

Kinome-Wide Selectivity: D6808 vs. Clinical c-Met Inhibitors

In a kinome profiling study against 373 wild-type kinases, D6808 exhibited extraordinary target specificity [1]. The only kinases inhibited with sub-micromolar IC50 values were c-Met (2.9 nM) and, at much higher concentrations, Axl (401.3 nM), TrkA (437.2 nM), TrkC (203.9 nM), and TrkB (1,386 nM) . This selectivity profile contrasts with savolitinib, which was screened against 274 kinases and reported as 'exquisite selectivity' but lacks the same breadth of publicly available off-target data . The >100-fold window between c-Met inhibition and the nearest off-target (Axl) provides a functional selectivity margin that reduces confounding off-target pharmacology.

Kinome profiling Selectivity Off-target

In Vivo Pharmacokinetics in Rat: D6808 Plasma Exposure Profile

Following intraperitoneal administration at 10 mg/kg in Sprague-Dawley rats, D6808 achieved a plasma exposure AUC0-t of 820.38 h·ng/mL, a Cmax of 282.12 ng/mL, and a terminal half-life (T1/2) of 4.63 hours . These parameters indicate favorable systemic exposure and a moderate half-life suitable for once- or twice-daily dosing in preclinical efficacy studies. While comparative pharmacokinetic data for other c-Met inhibitors under identical conditions are not publicly available, the reported exposure levels support the feasibility of in vivo proof-of-concept experiments without the need for continuous infusion or specialized formulation.

Pharmacokinetics AUC Half-life Bioavailability

Macrocyclic Scaffold: Structural Differentiation from Linear c-Met Inhibitors

D6808 is a macrocyclic inhibitor, in contrast to the linear ATP-competitive scaffolds of capmatinib, tepotinib, savolitinib, and crizotinib [1]. The X-ray crystal structure of the c-Met kinase domain bound to D6808 (PDB: 8GVJ) at 2.71 Å resolution reveals a unique binding mode stabilized by the macrocyclic ring, which pre-organizes the molecule into a bioactive conformation [2]. This conformational constraint reduces the entropic penalty upon binding and contributes to both potency and selectivity. Macrocyclic inhibitors like D6808 and TPX-0022 represent a distinct pharmacophore class with different resistance profiles and pharmacokinetic properties compared to linear inhibitors.

Macrocycle Conformational constraint X-ray crystallography

Optimal Research Applications for D6808 Based on Quantitative Evidence


Investigating Acquired Resistance Mechanisms to c-Met Inhibitors

D6808 is uniquely suited for research into c-Met inhibitor resistance. Its retained potency against five clinically relevant resistance mutations (F1200L, M1250T, H1094Y, F1200I, L1195V) with IC50 values ranging from 1.0 to 39.0 nM [1] enables researchers to study how tumor cells evolve resistance to first-line c-Met inhibitors. Unlike capmatinib, tepotinib, and savolitinib, which lack demonstrated activity against these mutants [1], D6808 provides a tool to interrogate bypass signaling pathways and combination therapy strategies in resistance models.

High-Fidelity c-Met Pathway Analysis in Kinase Selectivity-Sensitive Assays

In phosphoproteomics, gene expression profiling, or high-content imaging assays where off-target kinase inhibition can confound interpretation, D6808 is the preferred c-Met inhibitor. Its validated selectivity against a 373-wild-type kinase panel [2] with >138-fold window over the nearest off-target (Axl) ensures that observed biological effects are attributable to c-Met inhibition rather than collateral kinase activity. This level of selectivity exceeds that of many commercially available c-Met inhibitors and reduces experimental noise.

Preclinical Efficacy Studies in MET-Amplified Gastric Cancer Models

For in vivo studies using MET-amplified gastric cancer xenografts (e.g., Hs746T), D6808 offers a favorable combination of cellular potency (IC50 0.7 nM) [3] and acceptable rat pharmacokinetics (AUC0-t 820.38 h·ng/mL, T1/2 4.63 h at 10 mg/kg i.p.) . The compound's superior cellular potency relative to savolitinib (3.7 nM) [4] may translate to enhanced in vivo efficacy, while the pharmacokinetic profile supports once-daily intraperitoneal dosing in mouse models.

Structure-Based Drug Design Using Macrocyclic c-Met Inhibitors

The availability of a high-resolution X-ray crystal structure of D6808 bound to the c-Met kinase domain (PDB: 8GVJ, 2.71 Å) [5] makes this compound an ideal reference ligand for structure-based drug design and computational chemistry. Researchers developing next-generation macrocyclic c-Met inhibitors can use D6808 as a benchmark for docking studies, molecular dynamics simulations, and pharmacophore modeling. The macrocyclic scaffold provides a distinct conformational starting point compared to linear ATP-competitive inhibitors.

Quote Request

Request a Quote for D6808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.